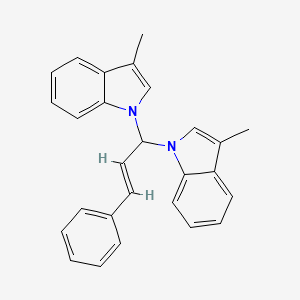
1,1'-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole units connected by a phenyl-propenylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with a suitable aldehyde or ketone, followed by a series of reactions to form the desired product. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenyl-propenylidene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1’-(3-Phenyl-2-propenylidene)bis(1H-indole): Similar structure but lacks the methyl groups on the indole rings.
3-Methyl-2-phenyl-1-substituted-indole: Contains a single indole unit with various substitutions.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) is unique due to its dual indole structure connected by a phenyl-propenylidene bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1,1'-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole), a compound belonging to the indole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on antimycobacterial activity.
Synthesis
The synthesis of 1,1'-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) involves the condensation of 3-methylindole derivatives with various aldehydes or ketones. The specific synthetic route can significantly affect the yield and purity of the final product. Various methods have been reported in literature, emphasizing regioselectivity and reaction conditions that optimize the formation of the desired bis(indole) structure.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of related compounds within the indole family. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing efficacy against multidrug-resistant strains without cross-resistance to first-line drugs .
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected indole derivatives were found to be in the range of 10–40 µM, indicating potent activity against Mtb.
- Bactericidal Activity : Time-kill studies revealed that certain compounds exhibited time-dependent bactericidal activity, comparable to first-line treatments like rifampicin .
| Compound | MIC (µM) | MBC (µM) | Bactericidal Effect |
|---|---|---|---|
| 3r | 20 | 40 | Yes |
| 3h | 30 | 60 | Yes |
| 3n | 25 | 50 | Yes |
Cytotoxicity and Genotoxicity
The safety profile of these compounds is crucial for their therapeutic application. Studies on cytotoxicity against mammalian cell lines (HepG2 and Vero cells) showed that while some compounds had low toxicity at concentrations below 30 µM, others exhibited significant cytotoxic effects .
Cytotoxicity Results:
- Compound 3r : Showed no significant toxicity at concentrations up to 30 µM.
- Compound 3h and 3n : Indicated potential toxicity with CC50 values below therapeutic concentrations.
Case Studies
Several case studies have documented the biological activities of indole derivatives:
- Study on Antimycobacterial Activity :
- Pharmacodynamic Modeling :
Properties
CAS No. |
72953-47-0 |
|---|---|
Molecular Formula |
C27H24N2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-methyl-1-[(E)-1-(3-methylindol-1-yl)-3-phenylprop-2-enyl]indole |
InChI |
InChI=1S/C27H24N2/c1-20-18-28(25-14-8-6-12-23(20)25)27(17-16-22-10-4-3-5-11-22)29-19-21(2)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3/b17-16+ |
InChI Key |
FAZLGHBIJNVKRT-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CN(C2=CC=CC=C12)C(/C=C/C3=CC=CC=C3)N4C=C(C5=CC=CC=C54)C |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(C=CC3=CC=CC=C3)N4C=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















